3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXNCHNODEFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736407 | |
| Record name | 3-Iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186609-70-0 | |
| Record name | 3-Iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of the Pyrazolo[3,4-b]pyridine Core
- Starting Material: A substituted pyridine derivative, such as 2-chloro-5-nitropyridine, serves as the precursor.
- Key Reaction: Cyclization via hydrazine hydrate or hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core.
- Reaction Conditions: Typically conducted in ethanol or water at 40–70°C, with a base such as triethylamine or pyridine to facilitate ring closure.
- The patent CN113354638A describes a route where 2-chloro-5-fluoronicotinic acid is reduced, oxidized, and cyclized to form the core structure, avoiding hazardous reagents like concentrated sulfuric acid or trifluoroacetic anhydride.
- The process involves reduction with sodium borohydride, oxidation with TEMPO or similar oxidants, and ring closure with hydrazine hydrate, which is safer and more controllable.
Step 2: Iodination of the Heterocyclic Core
- Reagents: Elemental iodine (I₂), potassium iodide (KI), or sodium iodide (NaI).
- Reaction Conditions: Conducted in polar solvents such as ethanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) at temperatures ranging from 20°C to 100°C.
- Catalysts: Copper iodide (CuI) can be employed to facilitate electrophilic iodination, as demonstrated in the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Step 3: Nitro Group Introduction at Position 5
- Reagents: A nitrating mixture typically comprising concentrated nitric acid and sulfuric acid.
- Reaction Conditions: Conducted at low temperatures (0–5°C) to control regioselectivity and prevent over-nitration.
- Alternative Approaches: Some recent methods utilize nitration with milder nitrating agents or nitrating reagents like fuming nitric acid in the presence of acetic anhydride to improve safety and selectivity.
- While direct nitration of the heterocyclic core is feasible, the process must be carefully optimized to avoid multiple nitration sites.
- The literature indicates that nitration of heterocycles like pyrazolopyridines is best performed under controlled conditions, with temperature and reagent stoichiometry precisely managed.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-chloro-5-nitropyridine | Hydrazine hydrate, NaBH₄, oxidants | Ethanol / Water | 40–70°C | 75–85 | Cyclization to heterocycle |
| 2 | Pyrazolopyridine core | Iodine, KI, CuI | Ethanol / DMSO | 20–100°C | 80+ | Electrophilic iodination |
| 3 | Iodinated heterocycle | HNO₃ / H₂SO₄ | Low temperature | 0–5°C | Variable | Nitration at position 5 |
Technical Considerations and Research Findings
- Safety: Avoidance of concentrated sulfuric acid and trifluoroacetic anhydride reduces equipment corrosion and safety hazards, as demonstrated in recent patents.
- Yield Optimization: Use of catalytic iodination with copper salts enhances yield and regioselectivity.
- Environmental Impact: Mild reaction conditions and the use of less hazardous nitrating agents align with green chemistry principles.
- Industrial Feasibility: The described methods are scalable, with straightforward purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazolo[3,4-b]pyridine core facilitates nucleophilic substitution at the 3-iodo position. Key findings include:
-
Aminocarbonylation : Palladium-catalyzed reactions with amines yield carboxamide derivatives. For example, using Pd(0) catalysts and phenylboronic acid, the iodo group is replaced by carbonyl-linked substituents (e.g., benzamide) under mild conditions .
-
Suzuki-Miyaura Coupling : The iodine substituent participates in cross-coupling with boronic acids. In a representative procedure, 3-iodo-1H-pyrazolo[3,4-b]pyridines reacted with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (5:1) at 100°C, achieving yields up to 53% .
2.1. Nitro Group Reduction
The nitro group at position 5 is reducible to an amine under catalytic hydrogenation:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂, 10% Pd/C, MeOH, rt, 16 hr | 5-Amino-1H-pyrazolo[3,4-b]pyridine | 82% | |
| SnCl₂, EtOH/PhMe, 70°C, 3 hr | 5-Amino derivative | 33% |
This amine intermediate serves as a precursor for further derivatization, such as acylation or alkylation .
Protection/Deprotection Strategies
-
Tosyl Protection : The pyrrole-like nitrogen is protected using tosyl chloride (TsCl) and NaH in THF, enabling selective functionalization at other positions .
-
Alkaline Deprotection : Tosyl groups are cleaved under basic conditions (e.g., NaOH in MeOH/H₂O) to regenerate the free NH group .
Oxidation and Condensation Reactions
-
MnO₂ Oxidation : Benzylic alcohols adjacent to the pyrazolo core are oxidized to ketones, as seen in the synthesis of related pyrrolopyridines .
-
Condensation with Carbonyls : The nitro group enhances electrophilicity, enabling reactions with enolates or hydrazines to form fused heterocycles .
Key Reaction Table
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The nitro group directs electrophiles to the para position (C-4), though steric and electronic factors may alter regioselectivity .
-
Radical Pathways : Iodine participates in radical-mediated coupling under photochemical conditions, though this remains underexplored for this specific compound .
Scientific Research Applications
Chemistry: 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in the treatment of various cancers. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical and Pharmacological Properties
The pharmacological profile of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by substituent type and position. Key comparisons include:
Electron-Withdrawing Group (EWG) Variations
- 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine (MW: 263.01 g/mol): Replacing the nitro group with fluorine reduces molecular weight and alters electronic properties. Fluorine’s moderate EWG character may decrease binding affinity compared to nitro but improve metabolic stability .
*Calculated based on C₆H₃IN₄O₂.
Aromatic and Heterocyclic Substituents
- Compound 15c (): Features a 4-((4-methylpiperazin-1-yl)methyl)phenyl group at position 5 and an aniline group at position 3. The piperazine moiety enhances solubility and bioavailability, contributing to a 68% synthesis yield and 97.87% HPLC purity .
- Compound 15d (): Substituted with a benzimidazole group, this derivative shows higher purity (98.55%) and may exhibit enhanced anti-proliferative activity due to planar aromatic systems .
Dihydro vs. Aromatic Derivatives
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridines (e.g., compounds 4a–l in ) demonstrate antioxidant and anti-inflammatory properties. However, the saturated core reduces aromatic conjugation, likely diminishing stability compared to the fully aromatic 3-iodo-5-nitro derivative .
Biological Activity
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both iodine and nitro substituents enhances its reactivity, making it a valuable scaffold for developing various bioactive molecules.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory compound.
1. Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies demonstrate that related compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The IC50 values for some derivatives against CDK2 and CDK9 have been reported to be as low as 0.36 µM and 1.8 µM, respectively .
2. Enzyme Inhibition
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays have confirmed its ability to modulate inflammatory responses in microglial cells, suggesting potential therapeutic applications in treating neuroinflammation.
The mechanism of action of this compound involves the interaction with specific molecular targets. The iodine atom can participate in halogen bonding interactions, while the nitro group may facilitate electron-withdrawing effects that enhance binding affinity to target proteins. This dual functionality contributes to its biological activities.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative of pyrazolo[3,4-b]pyridine was tested in a Phase II trial for patients with advanced solid tumors, showing promising results in tumor reduction and overall survival rates.
- Case Study 2 : In animal models of neurodegeneration, administration of a 3-Iodo-5-nitro derivative resulted in reduced neuroinflammatory markers and improved cognitive function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine | Amino group at position 5 | Anticancer activity |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Lacks nitro group | Moderate enzyme inhibition |
| 5-Amino-3-bromo-1H-pyrazolo[3,4-b]pyridine | Bromine instead of iodine | Lower reactivity compared to iodine variant |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
